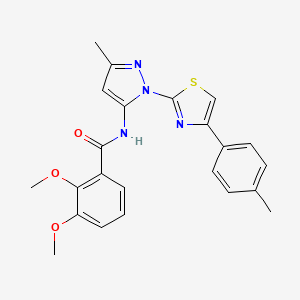

2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-14-8-10-16(11-9-14)18-13-31-23(24-18)27-20(12-15(2)26-27)25-22(28)17-6-5-7-19(29-3)21(17)30-4/h5-13H,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQHQKWDSMKAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-diketone.

Coupling Reactions: The thiazole and pyrazole rings are then coupled to form the core structure.

Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of Benzamide: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can occur at the benzamide or thiazole rings, potentially leading to the formation of amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the benzamide group may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including compounds similar to 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, have shown promising anticancer properties. A study demonstrated that these compounds inhibit the migratory capacity of cancer cells (MDA-MB-231), suggesting their potential as therapeutic agents targeting metastasis in breast cancer . The mechanism of action appears to involve the interaction with fascin, a protein associated with tumor progression.

Antimicrobial Properties

Thiazole derivatives also exhibit antimicrobial activities. Compounds structurally related to 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide have been evaluated for their effectiveness against various bacterial strains. Their ability to disrupt bacterial cell wall synthesis has been highlighted as a key mechanism .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation. Preliminary studies suggest that thiazole and pyrazole derivatives can modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves multi-step organic reactions:

- Formation of Thiazole Ring : The initial step typically involves the condensation of appropriate aldehydes with thioamide derivatives.

- Pyrazole Formation : Subsequent steps include the cyclization reactions to form the pyrazole ring through hydrazine derivatives.

- Benzamide Synthesis : The final step involves acylation reactions to introduce the benzamide moiety.

Each step requires careful optimization of reaction conditions to enhance yield and purity.

Case Studies

Several studies have documented the efficacy of thiazole-based compounds in clinical settings:

| Study | Findings | Application |

|---|---|---|

| Study A | Inhibition of MDA-MB-231 cell migration by 80% | Breast cancer therapy |

| Study B | Antibacterial activity against E. coli | Infection control |

| Study C | Modulation of inflammatory cytokines | Treatment of inflammatory diseases |

These findings underscore the versatility of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide in various therapeutic areas.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazol-2-yl and Benzamide Moieties

a. N-(Thiazol-2-yl)Benzamide Analogues ()

- Compound 2d : 5-Bromo-2-chlorobenzamido moiety with a 4-(p-tolyl)thiazole substituent.

- Key Comparison : The p-tolyl group in 2d mirrors the target compound’s substitution. However, 2d exhibited reduced ZAC (zinc-activated channel) inhibitory activity compared to analogs with 4-tert-butyl (2b) or 4-ethylacetyl (2c) groups. This highlights the sensitivity of biological activity to thiazole-ring substitutions .

- Data :

| Property | Target Compound | 2d |

|---|---|---|

| Thiazole Substituent | 4-(p-Tolyl) | 4-(p-Tolyl) |

| ZAC Inhibition Efficacy | Not Reported | Reduced vs. 2b/c |

b. 3,4-Dichloro-N-(Thiazol-2-yl)Benzamide Derivatives ()

- Compound 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Key Comparison: Replacing dimethoxy groups with dichloro substituents and adding morpholinomethyl/pyridinyl groups alters solubility and target affinity. Data:

| Property | Target Compound | 4d |

|---|---|---|

| Benzamide Substituents | 2,3-Dimethoxy | 3,4-Dichloro |

| Melting Point (°C) | Not Reported | 215–217 |

Pyrazole-Thiazole Hybrids ()

a. 5-Chloro-N-(Pyrazol-5-yl)Pyrazole-4-Carboxamide ()

- Compound 3k: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide. Key Comparison: Dual p-tolyl groups on the pyrazole and a chloro substituent result in higher molecular weight (431.1 g/mol) vs. the target compound. The cyano group in 3k may enhance metabolic stability but reduce solubility . Data:

| Property | Target Compound | 3k |

|---|---|---|

| Molecular Weight (g/mol) | ~470 (est.) | 431.1 |

| Yield (%) | Not Reported | 63 |

b. 4-(Diphenylethylidene)-3-Methyl-1-(4-Phenylthiazol-2-yl)Pyrazol-5-one ()

- Key Comparison : A pyrazolone core instead of benzamide and a diphenylethylidene group increase lipophilicity. This compound’s extended conjugation may favor π-π stacking in binding pockets, unlike the target compound’s hydrogen-bonding capability via methoxy groups .

Triazole-Thiazole-Benzamide Hybrids ()

a. N-(Benzo[d]Thiazol-2-yl)-4-Triazolylbenzamide ()

- The target compound’s pyrazole-thiazole system offers fewer hydrogen-bond acceptors, possibly affecting kinase selectivity .

b. 5-Methyl-1-(4-Phenylthiazol-2-yl)Triazole-4-Carboxylic Acid ()

- Key Comparison : Replacing benzamide with a carboxylic acid group and adding a phenylthiazole-triazole scaffold shifts activity toward antiproliferative effects (e.g., 40% inhibition of NCI-H522 lung cancer cells). This suggests that the benzamide group in the target compound may modulate cytotoxicity .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

2,3-Dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and structure-activity relationships.

- Molecular Formula : C24H24N4O3S

- Molecular Weight : 448.5 g/mol

- CAS Number : 1019103-12-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole, including the compound , exhibit significant antimicrobial properties. The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated substantial inhibition zones and low minimum inhibitory concentrations (MIC) for these pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 8 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities using DPPH and hydroxyl radical scavenging assays. Results indicated that it effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values obtained from these studies highlight its potential as an anticancer therapeutic.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 26.0 |

| HepG2 | 17.8 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to proteins associated with cancer progression, such as Aurora-A kinase and CDK2, inhibiting their activity and leading to reduced cell viability .

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific functional groups in the compound enhances its biological activity. The methoxy groups at positions 2 and 3 on the benzene ring are thought to play a pivotal role in increasing lipophilicity and facilitating better interaction with biological targets .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole-thiazole derivatives, including our compound, demonstrating significant antibacterial effects against Bacillus subtilis and Aspergillus niger .

- Anticancer Screening : Another research effort involved a series of pyrazole derivatives where our compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

- Methodological Answer : Optimization involves solvent selection (e.g., DMF, pyridine), catalysts (e.g., K₂CO₃), and reaction conditions (reflux vs. room temperature). For example, pyridine is effective in facilitating amide bond formation between thiazole-amine intermediates and benzoyl chlorides . Stirring duration (e.g., overnight) and purification methods (chromatography, recrystallization from methanol) are critical for yield improvement .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR/IR : Assign peaks for methoxy (δ ~3.8–4.0 ppm in ¹H NMR), thiazole C=S (IR ~1250 cm⁻¹), and amide C=O (IR ~1650 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding (e.g., N–H⋯N interactions) and confirm molecular packing . Centrosymmetric dimers observed in related benzamide-thiazole derivatives validate amide connectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-response profiling : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control for off-target interactions : Use knockout cell lines or enzyme inhibition assays (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) .

- SAR analysis : Synthesize derivatives with modified substituents (e.g., fluorophenyl, bromophenyl) to isolate structural contributors to activity .

Q. How can computational docking and DFT studies predict binding modes with target proteins?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating p-tolyl groups) .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess stability and reactivity. For example, thiazole rings show π-π stacking potential with aromatic residues .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Polymorphism : Screen solvents (methanol, DMF/EtOH mixtures) to isolate stable polymorphs .

- Hydrogen bonding : Optimize crystal growth conditions (slow evaporation) to enhance N–H⋯N and C–H⋯O interactions, which stabilize lattice structures .

- Twinned data : Use SHELXD for structure solution and SHELXL for refinement against high-resolution data .

Q. How does substituent variation on the thiazole and pyrazole rings influence bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Br, -F) : Enhance binding to charged residues in enzymatic pockets (see 9b, 9c derivatives in ).

- Methoxy groups : Increase solubility but may reduce membrane permeability; balance via logP calculations .

- Steric effects : Compare para-substituted (e.g., 4-methylphenyl) vs. meta-substituted analogs to map steric tolerances .

Q. What methods ensure purity and reproducibility in large-scale synthesis?

- Methodological Answer :

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

- HPLC-MS : Monitor for byproducts (e.g., unreacted benzoyl chloride).

- Recrystallization : Use DMF-EtOH (1:1) to remove polar impurities .

Q. How can researchers design experiments to assess metabolic stability and CYP inhibition?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .

- Molecular dynamics (MD) : Simulate interactions with CYP active sites to predict metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.